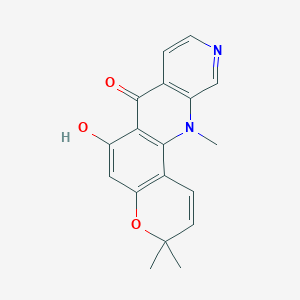
Azacridone A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azacridone a belongs to the class of organic compounds known as chromenopyridines. These are aromatic heterocyclic compounds structurally characterized by a pyridine ring fused to a chromene moiety. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in citrus. This makes this compound a potential biomarker for the consumption of this food product.
Wissenschaftliche Forschungsanwendungen
Synthesis of Azacridone A
The total synthesis of this compound has been achieved through a series of ortholithiation reactions, starting from phloroglucinol. The process involves ten steps to produce this compound, which is notable for its unique structural properties that contribute to its functionality in various applications .
Biological Applications
1. Antitumor Activity
this compound exhibits significant antiproliferative effects against various cancer cell lines. Studies have indicated that it can inhibit cell growth and induce apoptosis in tumor cells. For instance, research on substituted acridine derivatives has demonstrated that azacridone compounds can serve as potential antitumor agents due to their ability to disrupt cellular processes critical for cancer cell survival .
2. Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound in models of neurodegenerative diseases. In particular, it has shown promise in ameliorating cognitive deficits and reducing oxidative stress in animal models of Alzheimer's disease. The compound modulates various metabolic pathways that are crucial for maintaining neuronal health .
Material Science Applications
1. Organic Electronics
this compound is also being explored for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its unique electronic properties make it suitable for use as an electron transport layer or a light-emitting material, potentially improving the efficiency and stability of these devices .
2. Dyes and Pigments
The compound's vibrant color properties lend it to applications as a dye or pigment in various industries, including textiles and coatings. Its stability and resistance to fading make it an attractive choice for long-lasting colorants .
Environmental Applications
1. Photodegradation of Pollutants
this compound has been investigated for its ability to facilitate the photodegradation of environmental pollutants under UV light exposure. This application is particularly relevant in wastewater treatment processes, where the compound can help break down harmful substances into less toxic forms .
Case Study 1: Antitumor Efficacy
A study conducted on azacridone derivatives demonstrated their effectiveness against human breast cancer cells. The results indicated a dose-dependent response where higher concentrations led to increased cell death rates. This study provides valuable insights into the potential therapeutic uses of azacridone compounds in oncology.
Case Study 2: Neuroprotection
In a model of Alzheimer's disease, this compound was administered to rats exhibiting cognitive decline. The treated group showed significant improvements in memory retention and reduced markers of oxidative stress compared to the control group. These findings suggest that this compound may offer protective benefits against neurodegeneration.
Eigenschaften
CAS-Nummer |
150050-14-9 |
|---|---|
Molekularformel |
C18H16N2O3 |
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
6-hydroxy-3,3,12-trimethylchromeno[5,6-b][1,7]naphthyridin-7-one |
InChI |
InChI=1S/C18H16N2O3/c1-18(2)6-4-11-14(23-18)8-13(21)15-16(11)20(3)12-9-19-7-5-10(12)17(15)22/h4-9,21H,1-3H3 |
InChI-Schlüssel |
GSYTWFSUSXURDO-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CN=C4)C)O)C |
Kanonische SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CN=C4)C)O)C |
Synonyme |
azacridone A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















